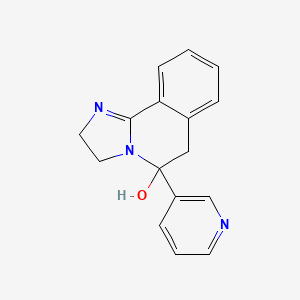

2,3,5,6-Tetrahydro-5-(3-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol

Beschreibung

Eigenschaften

CAS-Nummer |

60151-19-1 |

|---|---|

Molekularformel |

C16H15N3O |

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

5-pyridin-3-yl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |

InChI |

InChI=1S/C16H15N3O/c20-16(13-5-3-7-17-11-13)10-12-4-1-2-6-14(12)15-18-8-9-19(15)16/h1-7,11,20H,8-10H2 |

InChI-Schlüssel |

BIFCBKSJQUDNEM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CN=CC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategies for Imidazo[2,1-a]isoquinolines

The synthesis of imidazo[2,1-a]isoquinoline derivatives typically involves multi-step sequences that construct the fused ring system through cyclization reactions of suitably functionalized precursors. Key approaches include:

Cyclization-Dehydration of Diamide Precursors:

According to patent WO2010136438A1, imidazoisoquinolines can be synthesized by double cyclization-dehydration of diamide intermediates derived from phenethyl amines and N-formyl glycines. This method involves condensation of substituted phenethyl amines with N-formyl glycines to form diamides, which upon cyclization and dehydration yield the imidazoisoquinoline core.Phenethyl Amine Preparation:

Phenethyl amines, essential precursors, are prepared via chloromethylation of substituted benzenes followed by cyanation and reduction or by the Henry reaction converting aldehydes to nitrostyrenes, then reducing to amines.One-Pot Multicomponent Reactions (MCR):

A Groebke–Blackburn–Bienaymé multicomponent reaction has been employed to synthesize related fused heterocycles such as pyridoimidazoisoquinolines. This involves reacting 2-aminoheteroaryl compounds, 2-formylbenzonitrile, and isocyanides under mild conditions, followed by cyclization during N-deprotection steps to form the fused imidazoisoquinoline ring system.

Specific Approaches Relevant to 2,3,5,6-Tetrahydro-5-(3-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol

While direct literature on the exact compound is limited, synthesis can be inferred from closely related compounds and methodologies:

Starting from Isoquinolinium Salts:

Reactions of isoquinolinium salts with nucleophiles such as isatins and malononitrile have been reported to yield complex spirocyclic and fused heterocyclic systems including imidazoisoquinolines. For example, triethylamine-promoted three-component reactions of N-substituted isoquinolinium salts with malononitrile and isatins in ethanol produce spiro[indoline-pyrroloisoquinoline] derivatives, demonstrating the versatility of isoquinolinium intermediates in constructing fused ring systems.Cyclization via Acylation and Dehydration:

The formation of imidazoisoquinolines often involves acylation of aminomethyl isoquinolines followed by dehydration to close the imidazole ring. This approach could be adapted to introduce the 3-pyridyl substituent by using appropriate substituted phenethyl amines or aminomethyl isoquinolines bearing pyridyl groups.Copper-Catalyzed C–N Coupling and Cyclization:

Copper-catalyzed intramolecular C–N coupling has been utilized to form related fused imidazoquinazoline systems, proceeding through cyclization and tautomerization steps. Microwave irradiation in the presence of CuI and base in DMF facilitates efficient ring closure. This method may be applicable to synthesize the target compound by designing suitable bromo-substituted precursors.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The pharmacological and toxicological profiles of imidazo[2,1-a]isoquinolin-5-ol derivatives are heavily influenced by substituents at the 5-position. Key analogues include:

Key Observations :

Pharmacological Activity

- 4-Fluorophenyl Analogue: Demonstrated potentiation of 5-hydroxytryptophan-facilitated monosynaptic spikes in spinal cat models, with activity comparable to imipramine, a tricyclic antidepressant .

- 3,4-Dichlorophenyl Analogue: Limited efficacy data but higher molecular weight and acute toxicity (LD₅₀ = 150 mg/kg in mice) .

- 3-Pyridyl Variant: Predicted to interact with serotonin or norepinephrine transporters due to structural similarity to active analogues, though experimental validation is pending.

Biologische Aktivität

2,3,5,6-Tetrahydro-5-(3-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol is a complex organic compound belonging to the imidazo[2,1-a]isoquinoline family. Its unique chemical structure combines imidazole and isoquinoline moieties, which are known for their diverse biological activities. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C16H15N3O

- Molecular Weight: 265.31 g/mol

- CAS Registry Number: 60151-19-1

The biological activity of 2,3,5,6-tetrahydro-5-(3-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol primarily involves interactions with specific enzymes and receptors. These interactions can influence various cellular signaling pathways and enzyme activities. The compound has shown potential in:

- Antiviral Activity: Exhibiting inhibitory effects against respiratory syncytial virus (RSV) by targeting the fusion glycoprotein .

- Neuropharmacological Effects: Potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

- Antiviral Properties:

-

Neuropharmacological Research:

- Investigations into the compound's neuroprotective effects revealed its potential to mitigate neurotoxicity in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions.

- Toxicity Assessment:

Synthesis Methods

The synthesis of 2,3,5,6-tetrahydro-5-(3-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol can be achieved through various methods:

- Laboratory-scale synthesis often utilizes cyclization reactions involving pyridine derivatives.

- Industrial production focuses on optimizing yield and purity through controlled conditions and specific catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.